5-Hydroxyindole-2-carboxylic acid

Catalog No.
S1767991
CAS No.
21598-06-1
M.F
C9H7NO3
M. Wt
177,16 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindole-2-carboxylic acid

CAS Number

21598-06-1

Product Name

5-Hydroxyindole-2-carboxylic acid

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid

Molecular Formula

C9H7NO3

Molecular Weight

177,16 g/mole

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

Synonyms

5-Hydroxyindole-2-carboxylicacid;21598-06-1;5-Hydroxy-1H-indole-2-carboxylicacid;5-Hydroxy-2-indolecarboxylicacid;BIMHWDJKNOMNLD-UHFFFAOYSA-N;NSC117338;zlchem754;PubChem1716;AC1L3GUD;ACMC-20am33;AC1Q5UQ2;Oprea1_412252;SCHEMBL61386;cid_88958;143510_ALDRICH;CHEMBL1368373;STOCK2S-00977;55355_FLUKA;BDBM41958;CTK1A6733;ZLD0211;MolPort-000-875-429;ZINC155676;5-hydroxy-indole-2-carboxylicacid;ACT06073

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

HPLC-amperometric detection of serotonin:

  • A study published in the journal "Analytical Sciences" describes the use of 5-HIAA as a mobile phase additive in a high-performance liquid chromatography (HPLC) system with amperometric detection for the determination of serotonin in biological samples like plasma, platelets, and urine []. This method offered advantages such as high sensitivity and selectivity compared to conventional electrochemical detection methods.

Precursor for synthesis of other compounds:

  • 5-HIAA can serve as a starting material for the synthesis of other biologically relevant compounds. For example, research has explored its use in the synthesis of potential antipsychotic drugs [].

Investigation of serotonin metabolism:

  • Due to its close relationship with serotonin, 5-HIAA levels can be used as an indirect marker of serotonin activity in the body. Researchers have employed 5-HIAA measurements in various studies to investigate serotonin metabolism in different contexts, including:
    • Neurological disorders: Studies have explored the potential role of altered 5-HIAA levels in conditions like depression, anxiety, and schizophrenia [, ].
    • Pharmacological studies: 5-HIAA measurements can be used to assess the effects of drugs that influence serotonin levels, providing valuable insights into their mechanisms of action [].

5-Hydroxyindole-2-carboxylic acid is an indolyl carboxylic acid with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol. It appears as a light brown crystalline powder and is soluble in water, making it useful in various biochemical applications. This compound is structurally characterized by a hydroxyl group and a carboxylic acid group attached to the indole ring, which contributes to its biological activity and potential therapeutic uses .

. Notably, when oxidized with potassium permanganate, it yields pyrrole-2,3,5-tricarboxylic acid. This reaction highlights its potential role as a precursor in synthetic organic chemistry . Additionally, it can form amides, which have been investigated for their pharmacological properties, particularly as histamine-3 receptor inverse agonists .

The biological significance of 5-hydroxyindole-2-carboxylic acid is underscored by its involvement in various physiological processes. It has been studied for its role as a precursor to serotonin and its derivatives, influencing mood regulation and other neurological functions. Furthermore, derivatives of this compound have shown promise as potential therapeutic agents for obesity by acting as histamine-3 receptor inverse agonists, which may enhance energy expenditure and reduce food intake .

Several synthesis methods have been reported for 5-hydroxyindole-2-carboxylic acid:

  • Direct Synthesis from Indole: This method typically involves the carboxylation of indole derivatives using carbon dioxide under specific conditions.
  • Oxidative Methods: Utilizing oxidizing agents to convert simpler indole compounds into 5-hydroxyindole-2-carboxylic acid.
  • Functionalization of Indoles: Employing various reagents to introduce hydroxyl and carboxyl groups at the appropriate positions on the indole ring .

5-Hydroxyindole-2-carboxylic acid has diverse applications across several fields:

  • Pharmaceutical Development: It is used in the development of new drugs targeting histamine receptors and other biological pathways.
  • Biochemical Research: Employed in studies related to serotonin metabolism and receptor interactions.
  • Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) for detecting serotonin levels in biological samples .

Research on interaction studies involving 5-hydroxyindole-2-carboxylic acid has focused on its binding affinities with various receptors. Notably, its amide derivatives have been shown to act as inverse agonists at the histamine-3 receptor, suggesting potential applications in treating metabolic disorders like obesity . Additionally, studies have explored its interactions with serotonin receptors, contributing to our understanding of mood regulation mechanisms.

Several compounds share structural or functional similarities with 5-hydroxyindole-2-carboxylic acid:

Compound NameStructure SimilarityUnique Features
5-HydroxytryptophanIndole structurePrecursor to serotonin; involved in mood regulation
Indole-3-acetic acidIndole structurePlant hormone; regulates growth
3-HydroxyindoleIndole structureInvolved in melanin biosynthesis
Serotonin (5-Hydroxytryptamine)Derived from tryptophanNeurotransmitter; regulates mood and sleep

These compounds illustrate the unique position of 5-hydroxyindole-2-carboxylic acid within the broader context of indole derivatives, highlighting its specific biological activities and potential therapeutic applications.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21598-06-1

Wikipedia

5-Hydroxyindole-2-carboxylic acid

Dates

Modify: 2023-08-15

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